![molecular formula C26H24N2O4 B1238302 2-[[5-[2-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B1238302.png)

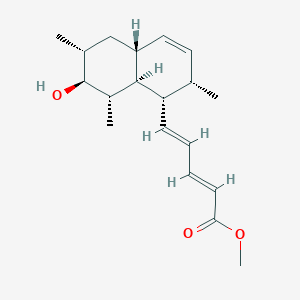

2-[[5-[2-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

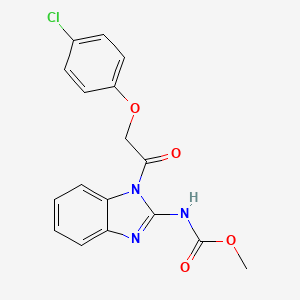

ONO-1301 is a novel long-acting prostacyclin agonist with thromboxane synthase inhibitory activity. It has been developed to mimic the effects of prostacyclin, a compound known for its vasodilatory, antiplatelet, and bronchodilatory properties. Unlike prostacyclin, ONO-1301 does not possess a five-membered ring or allylic alcohol in its molecular structure, making it more biologically and chemically stable .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: ONO-1301 is synthesized through a series of chemical reactions that involve the incorporation of a 3-pyridin moiety and a carboxylic acid group. The preparation of ONO-1301-loaded poly(lactide-co-glycolide) microspheres involves the oil-in-water emulsion/solvent evaporation method. This method ensures a sustained release of the compound over a period of about three weeks .

Industrial Production Methods: In industrial settings, ONO-1301 is produced by polymerizing the compound with poly-lactic and glycolic acid. The molecular weight of the polymer, the ratio of lactic to glycolic acid, and the particle size are adjusted to achieve the desired release profile .

Analyse Chemischer Reaktionen

Types of Reactions: ONO-1301 undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a cytokine inducer and can initiate tissue repair in a variety of diseases .

Common Reagents and Conditions: Common reagents used in the reactions involving ONO-1301 include phosphate-buffered saline and ethanol. The reactions are typically carried out at physiological pH and temperature conditions .

Major Products Formed: The major products formed from the reactions involving ONO-1301 include endogenous prostaglandin I2 and prostaglandin E2. These products play a key role in the compound’s therapeutic effects .

Wissenschaftliche Forschungsanwendungen

ONO-1301 has a wide range of scientific research applications. It has been shown to improve pulmonary hypertension, pulmonary fibrosis, and cardiac infarction. Additionally, ONO-1301 has demonstrated neuroprotective effects in models of brain ischemia and has been used to treat nerve conduction velocity disorders in diabetic rats . The compound also shows promise in treating liver inflammation and fibrosis in non-alcoholic steatohepatitis model mice .

Wirkmechanismus

ONO-1301 exerts its effects by binding to the prostaglandin I2 receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the upregulation of hepatocyte growth factor and vascular endothelial growth factor, which contribute to tissue repair and angiogenesis . The compound also inhibits thromboxane synthase, reducing the production of thromboxane A2 and thereby exerting antiplatelet effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to ONO-1301 include other prostacyclin agonists such as beraprost sodium and iloprost. These compounds also mimic the effects of prostacyclin but differ in their molecular structures and stability .

Uniqueness: ONO-1301 is unique in its long-acting nature and its ability to inhibit thromboxane synthase. Unlike other prostacyclin agonists, ONO-1301 does not possess a five-membered ring or allylic alcohol, making it more stable and effective in various therapeutic applications .

Eigenschaften

Molekularformel |

C26H24N2O4 |

|---|---|

Molekulargewicht |

428.5 g/mol |

IUPAC-Name |

2-[[5-[2-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid |

InChI |

InChI=1S/C26H24N2O4/c29-25(30)18-31-24-13-5-11-22-19(9-4-12-23(22)24)14-16-32-28-26(20-7-2-1-3-8-20)21-10-6-15-27-17-21/h1-3,5-11,13,15,17H,4,12,14,16,18H2,(H,29,30)/b28-26+ |

InChI-Schlüssel |

WBBLIRPKRKYMTD-BYCLXTJYSA-N |

Isomerische SMILES |

C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCO/N=C(\C3=CC=CC=C3)/C4=CN=CC=C4 |

Kanonische SMILES |

C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCON=C(C3=CC=CC=C3)C4=CN=CC=C4 |

Synonyme |

(7,8-dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid ONO 1301 ONO-1301 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S,3S,4S,5R,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1238234.png)

![(2R,3R,6R,7R,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B1238236.png)

![5-(5,6-Dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-13-ol](/img/structure/B1238241.png)